Regioselective Monosulfonation Provides a Single Functional Handle for Targeted Synthesis
1,2,4-Benzenetriol, 4-methanesulfonate is synthesized via a controlled sulfonation reaction using methanesulfonyl chloride, which selectively modifies the 4-position hydroxyl group of 1,2,4-benzenetriol . This contrasts with the parent 1,2,4-benzenetriol, which presents three reactive hydroxyl groups and thus cannot be used for site-specific modifications . While the exact yield of this selective step is not publicly disclosed, the process enables the production of a mono-sulfonated intermediate, a critical capability not achievable with the unmodified parent compound .
| Evidence Dimension | Regioselectivity of Functionalization |
|---|---|
| Target Compound Data | Selective sulfonation at the 4-position achieved using methanesulfonyl chloride and a base . |
| Comparator Or Baseline | 1,2,4-Benzenetriol (parent) has three reactive, undifferentiated hydroxyl groups. |
| Quantified Difference | Qualitative difference: Target compound provides a single, site-specific electrophilic handle. Parent provides three non-specific nucleophilic/redox-active sites. |
| Conditions | Synthesis described as using methanesulfonyl chloride in the presence of pyridine or triethylamine . |
Why This Matters
Procuring the pre-formed, site-specifically protected intermediate ensures a defined synthetic pathway, avoiding the complex mixture of products that would result from direct functionalization of the parent 1,2,4-benzenetriol.
